molecular formula C11H16N4 B14042774 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Cat. No.: B14042774
M. Wt: 204.27 g/mol
InChI Key: GLPWJHRKGAGEHU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile
  • 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile
  • 1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-indole-5-carbonitrile

Uniqueness

1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile is unique due to the combination of its triazole ring, tert-butyl group, and carbonitrile functionality. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydrobenzotriazole-5-carbonitrile

InChI

InChI=1S/C11H16N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-6H2,1-3H3

InChI Key

GLPWJHRKGAGEHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(CC(CC2)C#N)N=N1

Origin of Product

United States

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